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Compound of Interest

Compound Name:
2-(1-methyl-1H-pyrazol-4-yl)ethan-

1-amine

Cat. No.: B1322839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole ethanamines represent a class of heterocyclic compounds of significant

interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established

pharmacophore, and the incorporation of an ethanamine side chain offers versatile points for

structural modification to modulate physicochemical properties and biological activity. This

technical guide provides an in-depth overview of the physical characteristics of these

compounds, focusing on their synthesis, structural elucidation, and physicochemical properties.

Physicochemical Properties
The physical state and solubility of substituted pyrazole ethanamines are dictated by the nature

of the substituents on both the pyrazole ring and the ethanamine moiety. Generally, these

compounds are found as oils or solids at room temperature. For instance, 1-methyl-2-(5-

methyl-1H-pyrazol-3-yl)ethylamine is a colorless or light yellow oily liquid.[1] The solubility

profile often shows good solubility in organic solvents like ethanol and dimethylformamide, with

limited solubility in water.[1]

Table 1: Physical Properties of Representative Substituted Pyrazole Ethanamines
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Compoun
d Name

Molecular
Formula

Appearan
ce

Melting
Point (°C)

Boiling
Point (°C)

Solubility
Referenc
e

1-methyl-2-

(5-methyl-

1H-

pyrazol-3-

yl)ethylami

ne

C₈H₁₃N₃

Colorless

to light

yellow oil

-15 to -16
235 (at 760

mmHg)

Soluble in

ethanol,

DMF;

Insoluble in

water

[1]

((1-ethyl-

1H-

pyrazol-4-

yl)methyl)

(methyl)am

ine

C₇H₁₃N₃
Data not

available

Data not

available

Data not

available

Data not

available
[2]

(1-Methyl-

5-phenyl-

1H-

pyrazol-3-

yl)methyla

mine

C₁₁H₁₃N₃
Data not

available

Data not

available

Data not

available

Data not

available
[3]

N-Methyl-

1-(1-

methyl-3-

phenyl-1H-

pyrazol-5-

yl)methana

mine

C₁₂H₁₅N₃
Data not

available

Data not

available

Data not

available

Data not

available
[4]

Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of substituted pyrazole

ethanamines. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely

employed to confirm the identity and purity of these compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the

substituents on the pyrazole ring.[5]

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles

Proton Position
General Chemical
Shift Range (ppm)

Notes Reference

Pyrazole H-4 5.70 - 6.00 (singlet)

Can be influenced by

substituents at

positions 3 and 5.

[6]

Pyrazole N-H 8.35 (singlet, broad)

Signal may be broad

and is exchangeable

with D₂O.

[7]

Methylene (-CH₂-) of

Ethanamine
2.50 - 3.50 (multiplet)

Coupling patterns

depend on adjacent

protons.

[8]

Methyl (-CH₃) on

Pyrazole Ring
2.10 - 2.40 (singlet)

Sharp singlet,

characteristic of

methyl groups on an

aromatic ring.

[6]

Aromatic Protons (on

substituents)
6.80 - 8.20 (multiplet)

Complex multiplets

are typical for phenyl

or other aromatic

substituents.

[7]

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles
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Carbon Position
General Chemical
Shift Range (ppm)

Notes Reference

Pyrazole C-3/C-5 138.0 - 148.0

Chemical shifts are

sensitive to the nature

of the N1-substituent.

[7]

Pyrazole C-4 104.0 - 106.0

Typically appears at a

higher field compared

to C-3 and C-5.

[5]

Methylene (-CH₂-) of

Ethanamine
40.0 - 60.0

The specific shift

depends on the

substituents on the

nitrogen atom.

[1]

Methyl (-CH₃) on

Pyrazole Ring
11.0 - 14.0

Appears in the

aliphatic region of the

spectrum.

[6]

Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic functional groups within the molecule.

Table 4: Key IR Absorption Frequencies for Substituted Pyrazoles
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Functional
Group

Wavenumber
(cm⁻¹)

Intensity Notes Reference

N-H Stretch 3100 - 3500 Medium

Present in N-

unsubstituted

pyrazoles.

[7]

C-H Stretch

(Aromatic)
3000 - 3100 Medium

Characteristic of

the pyrazole ring.
[9]

C-H Stretch

(Aliphatic)
2850 - 3000 Medium

From the

ethanamine side

chain.

[10]

C=N Stretch 1580 - 1650 Strong

Pyrazole ring

stretching

vibration.

[7]

C-N Stretch 1200 - 1350 Medium

From the

ethanamine side

chain.

[11]

Solid-State Characterization: X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including

bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal

packing is often stabilized by hydrogen bonds and other non-covalent interactions.[12]

Table 5: Representative Crystallographic Data for Substituted Pyrazoles
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Parameter Example Value Notes Reference

Crystal System
Monoclinic, Triclinic,

Orthorhombic

Varies depending on

the specific compound

and crystallization

conditions.

[13][14]

Space Group P2₁/n, P-1

Common space

groups observed for

pyrazole derivatives.

[13][14]

Key Interactions
N-H···O, C-H···O, C-

H···π, π-π stacking

These interactions

play a crucial role in

the crystal packing.

[12][14]

Experimental Protocols
General Synthesis of Substituted Pyrazole Ethanamines
A common route for the synthesis of pyrazole derivatives involves the condensation of a 1,3-

dicarbonyl compound with a hydrazine derivative.[8] The ethanamine side chain can be

introduced before or after the formation of the pyrazole ring.

Synthesis

Functionalization

Characterization

1,3-Dicarbonyl Compound Condensation

Hydrazine Derivative

Substituted Pyrazole Introduction of Ethanamine Side Chain Final Product Purification (e.g., Chromatography)

Spectroscopy (NMR, IR, MS)

X-ray Crystallography

Click to download full resolution via product page

General workflow for synthesis and characterization.
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Protocol:

Reaction Setup: To a solution of the appropriate 1,3-dicarbonyl compound in a suitable

solvent (e.g., ethanol), add an equimolar amount of the desired hydrazine derivative.

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under

reduced pressure. The crude product is then purified, often by column chromatography on

silica gel.

Functionalization: The ethanamine side chain can be introduced through various methods,

such as reductive amination of a corresponding pyrazole aldehyde or ketone.

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy,

and mass spectrometry to confirm its structure and purity.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative

to an internal standard (e.g., TMS).

FT-IR Spectroscopy
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or

place a drop of a liquid sample between two salt plates (e.g., NaCl).

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of

4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Single-Crystal X-ray Diffraction
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis, often by

slow evaporation of a saturated solution.

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a

controlled temperature (e.g., 100 K).

Structure Solution and Refinement: Solve the crystal structure using direct methods and

refine the structural model against the collected diffraction data.[12]

Biological Context: Kinase Inhibition
Many substituted pyrazole derivatives have been identified as potent inhibitors of various

protein kinases, which are crucial regulators of cell signaling pathways.[7] Their ability to

interfere with these pathways makes them attractive candidates for the development of

therapeutics for diseases such as cancer and inflammatory disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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